6-[(carbamoylmethyl)sulfanyl]-5-cyano-2-methyl-N-(2-methylphenyl)-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide
CAS No.: 277756-55-5
Cat. No.: VC10160881
Molecular Formula: C21H20N4O2S2
Molecular Weight: 424.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 277756-55-5 |
|---|---|
| Molecular Formula | C21H20N4O2S2 |
| Molecular Weight | 424.5 g/mol |
| IUPAC Name | 6-(2-amino-2-oxoethyl)sulfanyl-5-cyano-2-methyl-N-(2-methylphenyl)-4-thiophen-2-yl-1,4-dihydropyridine-3-carboxamide |
| Standard InChI | InChI=1S/C21H20N4O2S2/c1-12-6-3-4-7-15(12)25-20(27)18-13(2)24-21(29-11-17(23)26)14(10-22)19(18)16-8-5-9-28-16/h3-9,19,24H,11H2,1-2H3,(H2,23,26)(H,25,27) |
| Standard InChI Key | MVONFSZOMIOQIJ-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1NC(=O)C2=C(NC(=C(C2C3=CC=CS3)C#N)SCC(=O)N)C |
| Canonical SMILES | CC1=CC=CC=C1NC(=O)C2=C(NC(=C(C2C3=CC=CS3)C#N)SCC(=O)N)C |
Introduction
Structural Features
These compounds typically feature a dihydropyridine ring with various substituents, such as cyano, sulfanyl, and carbamoyl groups. The presence of these functional groups can enhance the biological activity of the compounds by interacting with specific biological targets.
Synthesis Methods
The synthesis of dihydropyridine derivatives often involves multi-step organic reactions. Common methods include the condensation of appropriate aldehydes with substituted amines and thioketones under acidic or basic conditions.
Potential Applications
Dihydropyridine derivatives have potential applications in several fields:
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Cardiovascular Pharmacology: They are primarily known for their antihypertensive effects due to their ability to modulate calcium channels.
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Neurological Research: Some derivatives show potential neuroprotective effects, making them candidates for neurological disorders.
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Cancer Research: Although not directly related to the compound , some dihydropyridine derivatives have been studied for anticancer properties.
Comparison with Similar Compounds
While specific data on 6-[(carbamoylmethyl)sulfanyl]-5-cyano-2-methyl-N-(2-methylphenyl)-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide is not available, similar compounds can provide insights into potential biological activities. For instance:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(2-Chlorophenyl)-5-cyano-2-methyl-N-(2-methylphenyl)-1,4-dihydropyridine | Lacks sulfanyl and carbamoyl groups | Antihypertensive effects |
| 6-Amino-1-benzamido-5-cyano-4-(naphthalen-1-yl)-1,4-dihydropyridine | Contains an amino group instead of carbamoyl | Anticancer properties |
| N-(4-Chlorophenyl)-5-cyano-2-methyl-6-{2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl-4-phenyl-1,4-dihydropyridine-3-carboxamide | Contains additional methyl and oxo groups | Potential neuroprotective effects |
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